molecular formula C5H13N3O B8601909 N,N,1,2-Tetramethylhydrazine-1-carboxamide CAS No. 62917-75-3

N,N,1,2-Tetramethylhydrazine-1-carboxamide

Cat. No. B8601909
M. Wt: 131.18 g/mol
InChI Key: JMEPIRYFOZYOHN-UHFFFAOYSA-N
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Patent
US05142048

Procedure details

To a solution of N-benzyloxycarbonyl-N,N'-dimethylhydrazine (1.6 g) in toluene (30 ml) was added trichloromethyl chloroformate (0.553 ml). After the solution was refluxed for 30 minutes, dimethylamine (672 mg) and triethylamine (2.0 g) was added thereto at 0° C. The reaction mixture was stirred at ambient temperature for 2 hours. After evaporation of the solvent, the residue was dissolved in ethyl acetate (50 ml). The solution was washed with 5% hydrochloric acid, 1 M sodium bicarbonate solution and water successively, and dried over magnesium sulfate. After evaporation of the solvent, the residue was dissolved in methanol (20 ml) and water (20 ml). The solution was hydrogenated over 10% palladium on carbon (100 mg) at 3 atmospheric pressure of hydrogen for 1 hour. The solution was filtered and concentrated in vacuo to give N-(N,N-dimethylcarbamoyl)-N,N'-dimethylhydrazine (820 mg) as an oil.
Name
N-benzyloxycarbonyl-N,N'-dimethylhydrazine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.553 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([N:11]([CH3:14])[NH:12][CH3:13])=O)C1C=CC=CC=1.ClC(OC(Cl)(Cl)Cl)=O.[CH3:23][NH:24][CH3:25].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:23][N:24]([CH3:25])[C:9]([N:11]([CH3:14])[NH:12][CH3:13])=[O:8]

Inputs

Step One
Name
N-benzyloxycarbonyl-N,N'-dimethylhydrazine
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(NC)C
Name
Quantity
0.553 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
672 mg
Type
reactant
Smiles
CNC
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the solution was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (50 ml)
WASH
Type
WASH
Details
The solution was washed with 5% hydrochloric acid, 1 M sodium bicarbonate solution and water successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (20 ml)
WAIT
Type
WAIT
Details
The solution was hydrogenated over 10% palladium on carbon (100 mg) at 3 atmospheric pressure of hydrogen for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(=O)N(NC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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